molecular formula C13H11N3 B580763 2-Phenylimidazo[1,2-a]pyridin-7-amine CAS No. 1278407-54-7

2-Phenylimidazo[1,2-a]pyridin-7-amine

Cat. No.: B580763
CAS No.: 1278407-54-7
M. Wt: 209.252
InChI Key: HMWVWZHDTLRJDR-UHFFFAOYSA-N
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Description

2-Phenylimidazo[1,2-a]pyridin-7-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of an imidazo[1,2-a]pyridine core with a phenyl group attached at the 2-position and an amine group at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylimidazo[1,2-a]pyridin-7-amine typically involves the condensation of 2-aminopyridines with α-bromoketones. One efficient method is the solvent- and catalyst-free synthesis under microwave irradiation. This method is advantageous due to its simplicity, high yield, and environmentally benign nature . Another method involves the electrochemical primary amination of imidazopyridines with azidotrimethylsilane under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale microwave-assisted synthesis or electrochemical methods, optimizing reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, scalability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Phenylimidazo[1,2-a]pyridin-7-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert nitro derivatives to amines.

    Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the imidazo[1,2-a]pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving solvents like dichloromethane or ethanol and catalysts such as palladium or copper.

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and substituted imidazo[1,2-a]pyridines, which can be further utilized in various applications.

Scientific Research Applications

2-Phenylimidazo[1,2-a]pyridin-7-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenylimidazo[1,2-a]pyridin-7-amine involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to inflammatory mediators . This interaction involves hydrogen bonding and hydrophobic interactions within the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,2-a]pyridines such as:

Uniqueness

2-Phenylimidazo[1,2-a]pyridin-7-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its amine group at the 7-position allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

2-phenylimidazo[1,2-a]pyridin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c14-11-6-7-16-9-12(15-13(16)8-11)10-4-2-1-3-5-10/h1-9H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMWVWZHDTLRJDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C=CC(=CC3=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30718949
Record name 2-Phenylimidazo[1,2-a]pyridin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1278407-54-7
Record name 2-Phenylimidazo[1,2-a]pyridin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Trifluoroacetic acid (30 ml) was added to a solution of (2-phenyl-imidazo[1,2-a]pyridin-7-yl)-carbamic acid tert-butyl ester (4.81 g, 15 mmol) in CH2Cl2 (30 ml), and the mixture was stirred at r.t. overnight. The mixture was then washed (water, 2×50 ml), dried (Na2SO4), and the solvent was evaporated. The title compound (2.25 g, 73%) was obtained from the residue by column chromatography (silica gel, CH2Cl2:MeOH=100:0-60:40). MS (m/e)=210.1 [M+H+].
Quantity
30 mL
Type
reactant
Reaction Step One
Name
(2-phenyl-imidazo[1,2-a]pyridin-7-yl)-carbamic acid tert-butyl ester
Quantity
4.81 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
73%

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